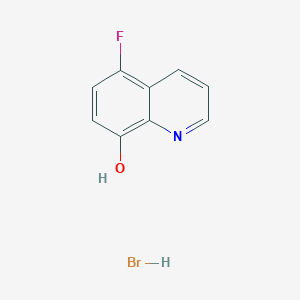

5-Fluoroquinolin-8-ol hydrobromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-fluoroquinolin-8-ol;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO.BrH/c10-7-3-4-8(12)9-6(7)2-1-5-11-9;/h1-5,12H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSWBKIESQHYLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)F.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 5 Fluoroquinolin 8 Ol

Regioselective Synthesis of 5-Fluoroquinolin-8-ol Precursors

The precise placement of substituents on the quinoline (B57606) core is paramount for tailoring its function. This section delves into the development of synthetic routes to key fluoroquinoline building blocks and strategies for controlling substitution patterns.

Development of Novel Synthetic Routes to Fluoroquinoline Building Blocks

The construction of the fluoroquinoline skeleton can be achieved through various classical and modern synthetic methods. Traditional approaches often involve the cyclization of substituted anilines. nih.gov More recent advancements focus on transition-metal-catalyzed C-H activation and annulation strategies, offering greater efficiency and regioselectivity. mdpi.commdpi.com

Several established methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, can be adapted for the preparation of fluoroquinolines by utilizing appropriately fluorinated starting materials. nih.govchemicalbook.com For instance, the Doebner-von Miller reaction can be employed using a fluorinated aniline (B41778) and α,β-unsaturated aldehydes or ketones. chemicalbook.com

Transition-metal catalysis has emerged as a powerful tool for constructing the quinoline ring system. mdpi.com Catalysts based on rhodium, ruthenium, cobalt, and copper have been successfully employed in C-H activation/annulation reactions to build the pyridine (B92270) ring onto a benzene (B151609) derivative. mdpi.com These methods often provide access to complex quinoline structures under milder conditions and with higher atom economy compared to classical methods. mdpi.com

The synthesis of fluoroquinolone analogs has also been explored, starting from existing fluoroquinolone antibiotics like ciprofloxacin (B1669076) and ofloxacin. nih.gov These approaches typically involve the modification of the carboxylic acid group, for example, through the formation of acid hydrazides and subsequent condensation reactions. nih.gov

Strategies for Ortho-Substitution Control and Functionalization of the Quinoline Nucleus

Controlling the position of substituents, particularly at the positions ortho to the nitrogen atom (C2 and C8) and on the carbocyclic ring, is crucial for modulating the properties of the quinoline molecule. mdpi.com Directing groups and the inherent electronic properties of the quinoline ring system are key factors in achieving regioselective functionalization. acs.org

The nitrogen atom in the quinoline ring deactivates the heterocyclic ring towards electrophilic substitution, which typically occurs on the benzenoid ring. Conversely, nucleophilic substitution is favored at the C2 and C4 positions. nih.gov For direct C-H functionalization, transition metal catalysis is often employed to achieve high regioselectivity. mdpi.comrsc.org For example, C8-H functionalization can be achieved by utilizing the directing effect of the nitrogen atom. acs.orgrsc.org

The use of quinoline N-oxides is a common strategy to influence regioselectivity. The N-oxide group activates the C2 and C4 positions for nucleophilic attack and can also direct metallation to the C8 position. mdpi.comrsc.org Subsequent deoxygenation restores the quinoline core. organic-chemistry.org

The introduction of substituents on the carbocyclic ring is governed by the directing effects of the existing groups. For instance, in 8-substituted quinolines, the position of bromination can be influenced by the nature of the substituent at the 8-position. researchgate.netresearchgate.net An 8-hydroxy group directs bromination to the 5 and 7 positions, while an 8-methoxy group can lead to the formation of the 5-bromo derivative. researchgate.net

Synthesis and Purification of the Hydrobromide Salt

The formation of a hydrobromide salt can be advantageous for improving the solubility, stability, and handling of a compound. This section discusses the preparation and purification of 5-fluoroquinolin-8-ol hydrobromide.

Mechanistic Studies of Hydrobromide Salt Formation

The formation of a hydrobromide salt involves the protonation of the basic nitrogen atom of the quinoline ring by hydrobromic acid. Quinoline and its derivatives are known to form salts with various acids. nih.gov The reaction of a quinoline with bromine can initially lead to the formation of a bromine salt. researchgate.net In the context of hydrobromide salt formation, the reaction is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom acts as a Brønsted-Lowry base, accepting a proton from the hydrobromic acid.

Optimization of Crystallization and Isolation Techniques for High Purity

The purification of quinoline derivatives and their salts is often achieved through recrystallization. nih.gov The choice of solvent is critical for obtaining high-purity crystals. A suitable solvent system will dissolve the compound at an elevated temperature and allow for the formation of well-defined crystals upon cooling, while impurities remain in the solution.

For the isolation of the hydrobromide salt, after the reaction with hydrobromic acid, the product may precipitate out of the reaction mixture. The solid can then be collected by filtration, washed with a suitable solvent to remove any remaining acid and impurities, and dried. In cases where the salt is soluble in the reaction medium, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization. chemicalbook.com

Derivatization and Functionalization Strategies

The functional groups on the 5-fluoroquinolin-8-ol molecule, namely the hydroxyl group and the quinoline ring itself, provide handles for further chemical modifications to create a diverse range of derivatives. nih.gov

The hydroxyl group at the 8-position can undergo various reactions, such as alkylation or acylation, to introduce different substituents. For instance, it can be reacted with alkyl halides or acid chlorides to form ethers and esters, respectively. nih.gov

The quinoline ring can be further functionalized through electrophilic substitution reactions, such as nitration or halogenation. nih.gov The position of these substitutions will be directed by the existing fluoro and hydroxyl groups. The fluorine atom at the 5-position and the hydroxyl group at the 8-position are both ortho, para-directing groups, which would influence the regioselectivity of further electrophilic aromatic substitution.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful methods for introducing carbon-carbon and carbon-heteroatom bonds at specific positions of the quinoline ring, provided a suitable handle like a halogen atom is present. mdpi.com For example, a bromo-substituted derivative of 5-fluoroquinolin-8-ol could be used as a substrate in these coupling reactions to introduce a wide variety of functional groups.

The following table summarizes some of the key synthetic reactions and their potential application in the derivatization of 5-fluoroquinolin-8-ol.

| Reaction Type | Reagents and Conditions | Potential Application on 5-Fluoroquinolin-8-ol |

| Alkylation of Hydroxyl Group | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., Acetone) | Introduction of an alkoxy group at the 8-position. |

| Nitration | HNO3, H2SO4 | Introduction of a nitro group on the quinoline ring. |

| Halogenation | Br2, Solvent (e.g., CHCl3) | Introduction of a bromine atom on the quinoline ring. |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Formation of a C-C bond at a halogenated position. |

C-H Activation and Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) through C-H activation has emerged as a powerful tool in organic synthesis, allowing for the direct modification of complex molecules at a late stage of a synthetic sequence. nih.gov This approach avoids the lengthy de novo synthesis of analogs and provides rapid access to a library of derivatives for structure-activity relationship (SAR) studies. For quinoline derivatives, transition metal-catalyzed C-H activation has been extensively explored, with palladium and rhodium catalysts being particularly prominent. nih.gov

While specific studies on the C-H activation of 5-fluoroquinolin-8-ol are not extensively documented in the current literature, the existing knowledge on related quinoline systems provides a strong basis for potential methodologies. The hydroxyl group at the C8 position and the nitrogen atom in the quinoline ring can act as directing groups, guiding the catalyst to specific C-H bonds.

Palladium-Catalyzed C-H Arylation:

Palladium catalysis is a versatile method for the C-H arylation of heterocycles. nih.govnih.gov For a substrate like 5-fluoroquinolin-8-ol, the C7 position would be a likely target for arylation, directed by the C8-hydroxyl group. A typical reaction would involve the use of a palladium(II) catalyst, such as Pd(OAc)₂, with a suitable ligand and an arylating agent (e.g., an aryl halide or boronic acid). The fluorine atom at the C5 position is expected to influence the electronic properties of the quinoline ring and may affect the reactivity and regioselectivity of the C-H activation step.

Rhodium-Catalyzed C-H Functionalization:

Rhodium catalysts, particularly those in the +3 oxidation state, have shown remarkable efficacy in the C-H functionalization of N-heterocycles. nih.govrsc.org These catalysts can enable a variety of transformations, including alkylation, alkenylation, and annulation reactions. In the context of 5-fluoroquinolin-8-ol, a rhodium-catalyzed approach could be employed to introduce functional groups at positions ortho to the directing group. The reaction conditions would typically involve a rhodium precursor, a ligand, and a coupling partner.

The development of C-H activation methods for 5-fluoroquinolin-8-ol would represent a significant advancement, enabling the efficient synthesis of novel derivatives with potentially enhanced biological activities or material properties.

Stereoselective Synthesis of Chiral Analogs for Enantiopure Compounds

The synthesis of enantiopure compounds is of paramount importance in drug discovery, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. The development of stereoselective methods to access chiral analogs of 5-fluoroquinolin-8-ol is therefore a highly desirable goal. While specific methodologies for the direct asymmetric synthesis of chiral 5-fluoroquinolin-8-ol derivatives are not well-established, several strategies can be envisaged based on existing principles of enantioselective catalysis. youtube.comyoutube.com

Asymmetric Hydrogenation:

If a precursor to 5-fluoroquinolin-8-ol contains a prochiral double bond, asymmetric hydrogenation using a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand) could be employed to establish a stereocenter. For instance, the reduction of a suitably substituted quinoline could yield a chiral tetrahydroquinoline derivative.

Kinetic Resolution:

Kinetic resolution is a powerful technique for separating a racemic mixture of a chiral compound. This could be achieved through an enzymatic reaction or by using a chiral catalyst that selectively reacts with one enantiomer of a racemic 5-fluoroquinolin-8-ol derivative, leaving the other enantiomer unreacted and thus enriched. An efficient kinetic resolution of axially chiral 5- or 8-substituted quinoline derivatives was developed through the asymmetric transfer hydrogenation of the heteroaromatic moiety, yielding two kinds of axially chiral skeletons with high selectivity. nih.gov

Chiral Pool Synthesis:

Another approach involves starting from a readily available chiral building block (from the "chiral pool") and constructing the 5-fluoroquinolin-8-ol scaffold around it. This strategy ensures the introduction of chirality from the outset of the synthesis.

The successful implementation of these stereoselective strategies would provide access to enantiomerically pure analogs of 5-fluoroquinolin-8-ol, which would be invaluable for investigating their interactions with biological targets in a stereospecific manner.

Formation of Schiff Bases and Other Ligand Systems from 5-Fluoroquinolin-8-ol

The 8-hydroxyquinoline (B1678124) moiety is a classic bidentate ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. The formation of Schiff bases from the condensation of an 8-hydroxyquinoline derivative with a primary amine introduces an additional coordination site, leading to versatile multidentate ligands. nih.govekb.eg These ligands and their metal complexes often exhibit interesting photophysical, catalytic, and biological properties.

The synthesis of Schiff bases from 5-fluoroquinolin-8-ol would typically involve the reaction of the hydroxyl group (or a derivative thereof) with an amino-containing compound. However, the most common route for Schiff base formation from 8-hydroxyquinolines involves the condensation of a formyl-substituted 8-hydroxyquinoline with a primary amine. While direct formylation of 5-fluoroquinolin-8-ol could be challenging, a multi-step synthesis could provide the necessary aldehyde precursor.

Once synthesized, these Schiff base ligands derived from 5-fluoroquinolin-8-ol can be used to form a variety of metal complexes. The nature of the metal ion and the specific structure of the Schiff base ligand will determine the geometry and properties of the resulting complex. The fluorine substituent at the C5 position can influence the ligand field strength and the redox properties of the metal center.

Below is a hypothetical data table illustrating the types of Schiff base ligands that could be formed from a functionalized 5-fluoroquinolin-8-ol precursor and their potential metal complexes.

| Amine Reactant | Resulting Schiff Base Ligand | Potential Metal Complexes |

| Aniline | N-(5-fluoro-8-hydroxyquinolin-2-ylmethylene)aniline | Complexes with Cu(II), Ni(II), Zn(II) |

| 2-Aminoethanol | 2-(((5-fluoro-8-hydroxyquinolin-2-yl)methylene)amino)ethanol | Complexes with Co(II), Mn(II), Fe(III) |

| Ethylenediamine | N,N'-bis((5-fluoro-8-hydroxyquinolin-2-yl)methylene)ethane-1,2-diamine | Dinuclear complexes with various transition metals |

The exploration of Schiff bases and other ligand systems derived from 5-fluoroquinolin-8-ol opens up avenues for the development of new metal-based sensors, catalysts, and therapeutic agents.

Theoretical and Computational Investigations of 5 Fluoroquinolin 8 Ol Hydrobromide

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These calculations provide insights into the electron distribution, molecular geometry, and energetic stability.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to predict the ground state properties of molecules. For a molecule like 5-Fluoroquinolin-8-ol, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry and calculate various electronic properties.

In a typical study on a related quinoline (B57606) derivative, such as 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, DFT calculations have been used to determine optimized bond lengths, bond angles, and dihedral angles. wisc.eduresearchgate.net These calculations would reveal the planarity of the quinoline ring system and the orientation of the hydroxyl and fluoro substituents. For 5-Fluoroquinolin-8-ol, the introduction of the highly electronegative fluorine atom at the C5 position would be expected to significantly influence the electron density distribution across the aromatic system. This would likely lead to a shortening of the C-F bond and a polarization of the surrounding bonds.

Table 1: Predicted Ground State Properties of 5-Fluoroquinolin-8-ol (Illustrative Data) (Note: This table is illustrative and based on expected trends from related compounds, as specific data for 5-Fluoroquinolin-8-ol hydrobromide is not available.)

| Property | Predicted Value |

|---|---|

| Optimized Energy (Hartree) | Value would be here |

| Dipole Moment (Debye) | Value would be here |

| C5-F Bond Length (Å) | Value would be here |

| C8-O Bond Length (Å) | Value would be here |

| O-H Bond Length (Å) | Value would be here |

| Dihedral Angle (C4-C5-C6-C7) | Value would be here |

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate molecular orbital information.

An ab initio analysis of 5-Fluoroquinolin-8-ol would provide a detailed picture of the molecular orbitals (MOs), including their energies and compositions. This is crucial for understanding the electronic transitions and reactivity of the molecule. Studies on similar compounds, like 7-bromo-5-chloro-8-hydroxyquinoline, have utilized ab initio HF methods to complement DFT calculations and provide a more complete understanding of the vibrational spectra and electronic properties. nih.gov For 5-Fluoroquinolin-8-ol, the analysis would likely show significant contributions of the fluorine and oxygen atomic orbitals to both the occupied and unoccupied molecular orbitals.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase (e.g., in solution or a crystal lattice) over time. MD simulations model the movement of atoms and molecules, providing insights into conformational flexibility and intermolecular interactions.

For this compound, MD simulations could be used to study its conformational landscape, particularly the rotation of the hydroxyl group and the interactions with the bromide counter-ion and solvent molecules. The simulations would likely reveal the formation of hydrogen bonds between the hydroxyl group, the quinoline nitrogen, and surrounding water molecules. In the solid state, MD could predict the crystal packing and the network of intermolecular interactions, which are crucial for understanding the physical properties of the compound. While specific MD studies on this compound are not available, research on other quinoline derivatives highlights the importance of such simulations in understanding their behavior in biological systems.

Prediction of Reactive Properties and Interaction Mechanisms

The reactivity of a molecule is governed by its electronic structure. FMO and NBO analyses are two powerful tools used to predict and rationalize chemical reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For 5-Fluoroquinolin-8-ol, the HOMO is expected to be localized primarily on the phenol (B47542) ring, particularly on the oxygen atom and the carbon atoms of the ring. The LUMO is likely to be distributed over the entire quinoline ring system. The electron-withdrawing fluorine atom would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted 8-hydroxyquinoline (B1678124). In a study on a related quinoline derivative, a low HOMO-LUMO gap was found to support higher reactivity. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies of 5-Fluoroquinolin-8-ol (Illustrative Data) (Note: This table is illustrative and based on expected trends from related compounds, as specific data for this compound is not available.)

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | Value would be here |

| LUMO Energy | Value would be here |

| HOMO-LUMO Gap | Value would be here |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. wikipedia.org It localizes the molecular orbitals into bonding, lone pair, and anti-bonding orbitals, which correspond to the familiar Lewis structure concepts. NBO analysis is particularly useful for quantifying charge delocalization through the analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization. wisc.edu

Table 3: Predicted NBO Analysis - Donor-Acceptor Interactions for 5-Fluoroquinolin-8-ol (Illustrative Data) (Note: This table is illustrative and based on expected trends from related compounds, as specific data for this compound is not available.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π* (C-C) | Value would be here |

| LP (N) | π* (C-C) | Value would be here |

| σ (C-H) | σ* (C-F) | Value would be here |

Application of Hard and Soft Acid-Base (HSAB) Principles

The Hard and Soft Acid-Base (HSAB) theory is a qualitative concept that classifies chemical species as "hard," "soft," or "borderline." adichemistry.comwikipedia.org This principle posits that hard acids prefer to coordinate with hard bases, and soft acids with soft bases. adichemistry.comwikipedia.org In computational chemistry, HSAB parameters like chemical hardness (η) and softness (σ) can be derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov These parameters provide insights into the reactivity and stability of molecules. nih.gov

For instance, the HSAB theory has been applied to understand and predict the neurotoxicity of various chemicals by assessing their electrophilic interactions with biological nucleophiles. nih.gov In synthetic chemistry, it has been used to explain the selective reduction of quinoline. researchgate.net

However, a specific computational analysis applying the HSAB principle to this compound, including calculations of its chemical hardness, softness, and electrophilicity index, is not available in the current scientific literature. Such a study would be valuable for predicting its reactivity, potential interaction sites with biological molecules, and stability.

Computational Prediction of Non-Linear Optical (NLO) Properties

Non-Linear Optical (NLO) materials are crucial for modern photonic and optoelectronic applications. nih.govnih.gov Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the NLO properties of new materials by calculating parameters such as polarizability (α) and first-order hyperpolarizability (β). nih.govnih.govjournaleras.com These calculations help in designing molecules with enhanced NLO responses, which are often associated with intramolecular charge transfer from a donor to an acceptor unit through a π-conjugated system. nih.govnih.gov

Numerous computational studies have been conducted on various quinoline derivatives to explore their potential as NLO materials. nih.govmdpi.com These studies often involve modifying the quinoline structure with different donor and acceptor groups to tune the NLO response. nih.gov For example, research on other organic chromophores has shown that structural modifications can significantly lower the HOMO-LUMO energy gap, leading to enhanced NLO properties. nih.gov

Despite the interest in quinoline-based NLO materials, there is a clear gap in the literature regarding the computational prediction of the NLO properties of this compound. No published studies were found that report its calculated polarizability, first-order hyperpolarizability, or other relevant NLO parameters. Consequently, no data tables for these properties can be generated at this time.

Coordination Chemistry and Ligand Design Principles

Ligand Characteristics of 5-Fluoroquinolin-8-ol and its Protonated Forms

The defining features of 5-Fluoroquinolin-8-ol as a ligand are its potential binding sites and its acidity, which determines its availability to coordinate with metal ions under different pH conditions.

Consistent with the broader class of 8-hydroxyquinoline (B1678124) derivatives, 5-Fluoroquinolin-8-ol is expected to function as a bidentate chelating agent. scirp.orgscirp.org The primary metal binding sites are the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group, following deprotonation. scirp.orgscirp.org This (N,O) donor set forms a stable five-membered chelate ring upon coordination to a metal ion. The fluorine atom at the 5-position is not expected to participate directly in coordination but will influence the electronic properties of the aromatic system through its inductive and resonance effects.

The acidity of the phenolic proton and the protonated quinoline nitrogen are critical parameters that govern the formation of metal complexes. These are quantified by the proton dissociation constants (pKa values). For the parent 8-hydroxyquinoline, these values are well-documented. However, there is a conspicuous absence of experimentally determined pKa values for 5-Fluoroquinolin-8-ol in the scientific literature.

The electron-withdrawing nature of the fluorine atom is anticipated to lower the pKa of both the hydroxyl group and the quinolinyl nitrogen compared to the unsubstituted 8-hydroxyquinoline. This would imply that 5-Fluoroquinolin-8-ol can form complexes at a slightly lower pH. The magnitude of this effect would depend on the solvent environment, but no specific data is currently available.

Table 1: Postulated Proton Dissociation Constants of 5-Fluoroquinolin-8-ol (Hypothetical) (Note: The following table is a hypothetical representation based on general chemical principles, as no experimental data has been found.)

| Functional Group | Expected pKa Range (in aqueous solution) | Comparison to 8-Hydroxyquinoline |

| Quinolinium-NH⁺ | < 5 | Lower |

| Phenolic-OH | < 9.8 | Lower |

Synthesis and Advanced Characterization of Metal Complexes

The synthesis of metal complexes with 8-hydroxyquinoline derivatives is typically straightforward, involving the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be homoleptic (containing only one type of ligand) or heteroleptic (containing mixed ligands).

It is highly probable that 5-Fluoroquinolin-8-ol can form both homoleptic and heteroleptic complexes. Homoleptic complexes with a general formula of M(5-F-8-Q)n (where 5-F-8-Q is the deprotonated ligand and 'n' is the charge of the metal ion) would be the most common. For instance, with a divalent metal ion like Cu²⁺ or Zn²⁺, a neutral complex of the type M(5-F-8-Q)₂ would be expected. scirp.org

The synthesis of heteroleptic complexes, where 5-Fluoroquinolin-8-ol is combined with other ligands in the coordination sphere of a single metal center, is also a theoretical possibility. Such complexes could be designed to fine-tune the electronic and steric properties of the resulting metal center. However, no specific examples of either homoleptic or heteroleptic complexes of 5-Fluoroquinolin-8-ol have been reported in the literature.

The coordination geometry of metal complexes is determined by the coordination number of the central metal ion and the nature of the ligands. Based on studies of other 8-hydroxyquinoline derivatives, metal complexes of 5-Fluoroquinolin-8-ol are expected to adopt common geometries such as octahedral for six-coordinate complexes and square planar or tetrahedral for four-coordinate complexes. scirp.orgrsc.org

For example, a complex like [M(5-F-8-Q)₃] (where M is a trivalent metal ion like Al³⁺ or Fe³⁺) would likely exhibit a facial (fac) or meridional (mer) octahedral geometry. Similarly, a square planar geometry is plausible for a Cu(II) complex, [Cu(5-F-8-Q)₂]. scirp.org The presence of a chiral center in such complexes could also lead to the formation of stereoisomers. To date, no crystal structures or detailed stereochemical studies of 5-Fluoroquinolin-8-ol metal complexes have been published.

The electron-withdrawing fluorine atom is expected to decrease the basicity of the nitrogen and oxygen donor atoms, which would likely lead to a decrease in the stability constants of its metal complexes compared to the unsubstituted 8-hydroxyquinoline. However, the extent of this effect on different metal ions is unknown without experimental determination.

Table 2: Anticipated Stability Trends for Metal Complexes of 5-Fluoroquinolin-8-ol (Qualitative) (Note: This table presents a qualitative prediction based on electronic effects, as no quantitative stability constant data has been found.)

| Metal Ion | Expected Stability Relative to 8-Hydroxyquinoline Complexes |

| Al³⁺ | Lower |

| Fe³⁺ | Lower |

| Cu²⁺ | Lower |

| Zn²⁺ | Lower |

Research on Proton-Coupled Electron Transfer in 5-Fluoroquinolin-8-ol Hydrobromide Complexes Remains Limited

Despite the growing interest in Proton-Coupled Electron Transfer (PCET) as a fundamental process in chemistry and biology, specific research into the coordination chemistry of this compound and its role in PCET mechanisms appears to be limited. A comprehensive review of available scientific literature did not yield dedicated studies on the elucidation of molecular mechanisms or the dynamics of PCET in coordination complexes involving this particular compound.

While the broader field of quinoline chemistry and its derivatives in PCET processes is an active area of investigation, the specific impact of the fluorine substituent at the 5-position of the quinolin-8-ol framework on PCET dynamics has not been extensively documented in published research. General principles of PCET are well-established, involving the concerted or stepwise transfer of a proton and an electron. These processes are crucial in a variety of chemical transformations, including redox catalysis. The electronic properties of ligands and their coordination to metal centers play a pivotal role in modulating the thermodynamics and kinetics of PCET.

Studies on related quinoline derivatives have provided insights into how substituents can influence the electronic structure and reactivity of the resulting metal complexes. For instance, research on various substituted quinolines has demonstrated that electron-withdrawing or -donating groups can tune the pKa of the ligand and the redox potential of the metal center, thereby affecting the feasibility and pathway of PCET reactions.

Without experimental or theoretical data on the coordination complexes of this compound, a detailed discussion on the elucidation of molecular mechanisms governing PCET events and the dynamics of PCET in its metal complexes for redox catalysis remains speculative. Further research is required to synthesize and characterize such complexes and to probe their reactivity in the context of PCET.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and fingerprinting the molecular structure of 5-Fluoroquinolin-8-ol hydrobromide. The spectra are sensitive to the vibrations of specific bonds within the molecule.

In the analysis of 8-hydroxyquinoline (B1678124) (8-HQ) derivatives, the IR spectrum typically displays a prominent broad band around 3180 cm⁻¹, which is attributed to the stretching vibration of the phenolic hydroxyl group (ν(O-H)). However, for the hydrobromide salt, this band is expected to be absent. Instead, the protonation of the quinoline (B57606) nitrogen by hydrobromic acid gives rise to a new broad absorption in the 2500-3000 cm⁻¹ region, characteristic of the N-H⁺ stretching vibration.

The aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The "fingerprint" region, from 1600 cm⁻¹ to 600 cm⁻¹, contains a wealth of structural information. Key absorptions include the C=C and C=N stretching vibrations of the quinoline ring system, typically found between 1450 and 1600 cm⁻¹. The presence of the fluorine atom introduces a C-F stretching vibration, which is expected in the 1250-1000 cm⁻¹ range. The C-O stretching of the phenolic group should appear around 1200 cm⁻¹.

Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. Surface-Enhanced Raman Spectroscopy (SERS) could be employed to significantly amplify the signal, which would be particularly useful for detecting trace amounts of the compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H⁺ Stretch (broad) | 2500 - 3000 | IR |

| Aromatic C-H Stretch | > 3000 | IR, Raman |

| C=C and C=N Ring Stretch | 1450 - 1600 | IR, Raman |

| C-F Stretch | 1000 - 1250 | IR, Raman |

| C-O Stretch | ~1200 | IR, Raman |

| Ring Breathing Modes | 700 - 900 | Raman |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Luminescent Properties

UV-Visible and fluorescence spectroscopy probe the electronic transitions within the molecule. The quinoline core of this compound is an extended π-conjugated system, which gives rise to characteristic absorptions in the UV region. These absorptions are primarily due to π → π* transitions. For comparison, related fluoroquinolone antibiotics like ciprofloxacin (B1669076) and enrofloxacin (B1671348) exhibit absorption maxima around 277-280 nm. mdpi.com It is expected that this compound will show similar absorption bands. The substitution with a fluorine atom and a hydroxyl group may cause slight shifts in the absorption maxima ( batochromic or hypsochromic shifts).

The parent compound, 8-hydroxyquinoline, is known to be weakly fluorescent due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen, which provides a non-radiative decay pathway. scispace.com However, in this compound, the quinoline nitrogen is already protonated. This blockage of the ESIPT pathway is expected to enhance fluorescence, making the compound inherently more emissive than its free-base counterpart. The emission wavelength would be longer than the absorption wavelength (Stokes shift) and would be sensitive to the solvent environment. Studies on related compounds show that the maximum fluorescence for similar structures often occurs in acidic conditions, which is consistent with the nature of a hydrobromide salt.

| Spectroscopic Parameter | Expected Characteristics |

| UV-Vis Absorption (λmax) | ~280 nm, corresponding to π → π* transitions. |

| Fluorescence Emission | Enhanced emission compared to the free base due to blocked ESIPT. |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure and Dynamics

In the ¹H NMR spectrum, the aromatic protons on the quinoline ring would appear in the downfield region, typically between 7.0 and 9.0 ppm. The protonation of the nitrogen would cause the adjacent protons (at C2 and C4) to shift further downfield. The hydroxyl proton signal may be broad and its chemical shift highly dependent on the solvent and concentration. A key feature would be the observation of coupling between the fluorine atom and the neighboring protons (H-F coupling), which would split their signals into doublets or multiplets.

The ¹³C NMR spectrum would show nine distinct signals for the carbon atoms of the quinoline ring. The chemical shifts would be characteristic of an aromatic system, with carbons attached to the electronegative nitrogen, oxygen, and fluorine atoms appearing at different fields. The most significant feature would be the large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 240-260 Hz, for the C5 carbon. Smaller two- and three-bond C-F couplings would also be observed for C4, C6, and C10 (the bridgehead carbon), providing unambiguous confirmation of the fluorine's position. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for assigning all proton and carbon signals definitively.

| NMR Technique | Expected Observations |

| ¹H NMR | Signals in the 7.0-9.0 ppm range; H-F coupling observed for protons near C5. |

| ¹³C NMR | 9 distinct aromatic signals; a large ¹JCF coupling constant for C5. |

| 2D NMR (COSY, HSQC) | Correlation peaks confirming H-H and C-H connectivities for full structural assignment. |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is used for the precise determination of the molecular weight and for gaining structural information through fragmentation analysis. The molecular formula of the 5-Fluoroquinolin-8-ol free base is C₉H₆FNO. Using high-resolution mass spectrometry (HRMS), the expected exact mass of the protonated molecule, [M+H]⁺, would be calculated and measured to within a few parts per million (ppm), confirming the elemental composition.

Electron ionization (EI) or electrospray ionization (ESI) would be used to generate the molecular ion. The subsequent fragmentation pattern provides a roadmap of the molecule's structure. For 5-Fluoroquinolin-8-ol, the fragmentation would likely proceed through the loss of small, stable neutral molecules. Common fragmentation pathways for quinoline structures include the loss of hydrogen cyanide (HCN, 27 Da) from the heterocyclic ring and the loss of carbon monoxide (CO, 28 Da) from the phenolic portion. The presence of the fluorine substituent would also likely lead to a characteristic loss of hydrogen fluoride (B91410) (HF, 20 Da).

| Ion | Formula | Expected m/z | Description |

| [M+H]⁺ | [C₉H₇FNO]⁺ | 164.0512 | Protonated Molecular Ion |

| [M+H - HF]⁺ | [C₉H₆NO]⁺ | 144.0449 | Loss of Hydrogen Fluoride |

| [M+H - CO]⁺ | [C₈H₇FN]⁺ | 136.0563 | Loss of Carbon Monoxide |

| [M+H - HCN]⁺ | [C₈H₆FO]⁺ | 137.0403 | Loss of Hydrogen Cyanide |

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. A successful single-crystal XRD analysis of this compound would provide precise data on bond lengths, bond angles, and torsion angles. It would also reveal the crystal system, space group, and unit cell dimensions, offering a complete picture of the molecular geometry.

Of particular interest would be the characterization of intermolecular interactions, such as hydrogen bonding. The analysis would show how the bromide anion (Br⁻) interacts with the protonated quinoline nitrogen (N-H⁺) and the hydroxyl group (-OH). It would also elucidate any π-π stacking interactions between the aromatic quinoline rings, which govern the packing of the molecules in the crystal lattice. To date, the crystal structure for this specific compound has not been reported in the searched literature. Powder XRD (PXRD) could be used as a complementary technique to assess the crystallinity and phase purity of a bulk sample.

| Structural Information from XRD | Significance |

| Crystal System & Space Group | Defines the symmetry and repeating unit of the crystal. |

| Unit Cell Dimensions | Provides the size and shape of the fundamental repeating block. |

| Bond Lengths & Angles | Confirms the covalent structure and molecular geometry. |

| Intermolecular Interactions | Elucidates hydrogen bonding and π-stacking, which control solid-state properties. |

Electrochemical and Spectroelectrochemical Methods for Probing Redox Behavior

Electrochemical methods, such as cyclic voltammetry (CV), are used to study the redox properties of a compound, i.e., its ability to be oxidized or reduced. The parent compound, 8-hydroxyquinoline (8HQ), is known to undergo an irreversible, pH-dependent oxidation process. researchgate.net At a pH of 7.0, 8HQ shows an anodic (oxidation) peak at approximately +0.489 V. This oxidation is believed to be a two-electron process involving the phenolic hydroxyl group. researchgate.net

For this compound, a similar oxidation process is expected. However, the fluorine atom at the C5 position is electron-withdrawing, which generally makes oxidation more difficult. Therefore, the oxidation potential for the 5-fluoro derivative is predicted to be slightly more positive than that of unsubstituted 8-HQ. The hydrobromide form implies an acidic environment, which would also influence the potential, as the oxidation of 8-HQ derivatives is pH-dependent. researchgate.net Spectroelectrochemistry, which combines UV-Vis spectroscopy with electrochemistry, could be used to identify the species that are formed upon oxidation or reduction by recording their electronic spectra in real-time.

| Compound | Electrochemical Process | Approximate Potential (vs. Ref, pH 7) |

| 8-Hydroxyquinoline (Parent) | Irreversible Oxidation | +0.489 V |

| 5-Fluoroquinolin-8-ol HBr | Predicted Irreversible Oxidation | > +0.49 V |

Supramolecular Chemistry and Self Assembly Phenomena

Molecular Recognition Studies Involving 5-Fluoroquinolin-8-ol Derivatives

Molecular recognition is a fundamental concept in supramolecular chemistry, referring to the specific interaction between two or more molecules through non-covalent bonding. Derivatives of 8-hydroxyquinoline (B1678124) are well-known for their ability to act as chelating agents for a variety of metal ions, a property that is foundational to their use in the design of artificial receptors. researchgate.netbohrium.com The introduction of a fluorine atom at the 5-position of the quinoline (B57606) ring can significantly modulate the electronic properties of the ligand, thereby influencing its binding affinity and selectivity for specific ions or small molecules. mdpi.com

The design of artificial receptors based on 5-fluoroquinolin-8-ol derivatives leverages the compound's inherent ability to form stable complexes with metal ions. These receptors are typically synthesized by functionalizing the 5-fluoroquinolin-8-ol core with additional binding sites or signaling units. For instance, the attachment of crown ethers or other macrocyclic structures can lead to receptors with high selectivity for specific alkali or alkaline earth metal cations. nih.gov The fluorescence of the quinoline moiety often serves as a reporting mechanism, with changes in fluorescence intensity or wavelength upon ion binding allowing for sensitive detection. researchgate.netrsc.org

Research in this area has produced a variety of 8-hydroxyquinoline-based fluorescent sensors. For example, derivatives have been designed to be highly selective for biologically important ions such as Mg²⁺. nih.gov The general strategy involves creating a binding pocket that is sterically and electronically complementary to the target ion. While specific research on 5-fluoroquinolin-8-ol hydrobromide as an artificial receptor is not extensively documented, the principles established with other 8-hydroxyquinoline derivatives provide a clear roadmap for its potential application. The electron-withdrawing nature of the fluorine atom is expected to influence the pKa of the hydroxyl group and the nitrogen atom in the quinoline ring, which in turn would affect the binding constants and selectivity for different metal ions.

Table 1: Examples of 8-Hydroxyquinoline Derivatives as Artificial Receptors

| Derivative Type | Target Analyte | Principle of Detection |

| Diaza-18-crown-6 appended 8-hydroxyquinoline | Mg²⁺ | Fluorescence enhancement upon binding |

| 8-Hydroxyquinoline-5-sulfonic acid | Metal Ions | Changes in fluorescence properties |

| Bis(8-hydroxyquinoline) armed ligands | Zn²⁺ | Fluorescence enhancement |

This table is illustrative and based on derivatives of 8-hydroxyquinoline, highlighting the potential for designing similar receptors based on the 5-fluoroquinolin-8-ol scaffold.

Enantioselective recognition, the ability of a chiral receptor to differentiate between the enantiomers of a chiral guest molecule, is a significant challenge in supramolecular chemistry. Chiral derivatives of 5-fluoroquinolin-8-ol can be designed to act as enantioselective sensors. This is typically achieved by introducing a chiral element into the receptor structure, such as a chiral side chain or by creating an inherently chiral supramolecular assembly. rsc.org

For example, chiral metal-organic frameworks (MOFs) incorporating chiral ligands have demonstrated outstanding enantioselectivity in fluorescent sensing. rsc.org While specific studies on the enantioselective recognition properties of this compound are limited, research on other chiral quinoline derivatives has shown promise. For instance, axially chiral 8,8'-biquinolyl derivatives have been explored as platforms for the discovery of new chiral ligands and catalysts. researchgate.net The development of chiral sensors based on 5-fluoroquinolin-8-ol could involve the synthesis of chiral derivatives that exhibit a change in their fluorescence or chiroptical properties (e.g., circular dichroism) upon binding to a specific enantiomer of a guest molecule. nih.gov

Hierarchical Self-Assembly Processes in Solution and Solid State

Hierarchical self-assembly is a process where simple building blocks organize into larger, more complex structures through a series of sequential steps. In the context of this compound, the molecule's ability to participate in various non-covalent interactions, particularly hydrogen bonding and π-π stacking, drives its self-assembly into well-defined architectures in both solution and the solid state.

Hydrogen-bonded organic frameworks (HOFs) are a class of porous crystalline materials constructed from organic building blocks linked together by hydrogen bonds. nih.gov The directional and specific nature of hydrogen bonds makes them ideal for the programmed assembly of complex molecular architectures. researchgate.net The 5-fluoroquinolin-8-ol molecule, with its hydroxyl group (a hydrogen bond donor) and the quinoline nitrogen (a hydrogen bond acceptor), is an excellent candidate for the formation of HOFs. The presence of the hydrobromide salt would introduce additional strong hydrogen bonding interactions involving the bromide anion.

While the specific HOFs of this compound have not been extensively reported, studies on related quinolinone derivatives have demonstrated the formation of robust three-dimensional hydrogen-bonded frameworks. manchester.ac.uk In such structures, N-H···O and C-H···O hydrogen bonds are the primary interactions that guide the self-assembly process. The fluorine atom in 5-fluoroquinolin-8-ol can also participate in weaker C-H···F hydrogen bonds, further influencing the packing and stability of the resulting framework.

Table 2: Potential Hydrogen Bonding Interactions in this compound HOFs

| Donor | Acceptor | Type of Interaction |

| O-H (hydroxyl) | N (quinoline) | Strong, Intramolecular or Intermolecular |

| N⁺-H (pyridinium) | Br⁻ | Strong, Ionic Hydrogen Bond |

| C-H (aromatic) | O (hydroxyl) | Weaker, Structural Reinforcement |

| C-H (aromatic) | F (fluoro) | Weaker, Structural Reinforcement |

| C-H (aromatic) | Br⁻ | Weaker, Anion-π Interaction |

Crystal engineering is the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. researchgate.net For this compound, crystal engineering principles can be applied to control its solid-state organization and, consequently, its physical properties such as solubility and stability. The interplay of strong hydrogen bonds (O-H···N, N⁺-H···Br⁻) and weaker interactions (π-π stacking, C-H···F) will dictate the final crystal packing. nih.gov

By co-crystallizing this compound with other molecules (co-formers) that can participate in complementary hydrogen bonding, it is possible to generate a variety of new solid forms with different crystal structures and properties. Studies on co-crystals of other active pharmaceutical ingredients have shown that this approach can be used to improve physicochemical properties. For instance, the co-crystallization of 5-fluorouracil (B62378) with proline has been studied to understand the hydrogen bonding modes in the resulting co-crystal. spectroscopyonline.com

Research into Mechanically Interlocked Molecules (MIMs) and Molecular Nanotopology

Mechanically interlocked molecules (MIMs) are a fascinating class of compounds where two or more components are linked not by covalent bonds but by their topology. wikipedia.orgresearchgate.net This class includes rotaxanes, where a linear molecule is threaded through a macrocycle and prevented from dethreading by bulky "stopper" groups, and catenanes, which consist of two or more interlocked macrocycles. manchester.ac.uknaturalspublishing.com Molecular nanotopology is the study of the spatial arrangement and entanglement of these molecular architectures. wikipedia.org

While there is no specific research detailing the incorporation of this compound into MIMs, the quinoline scaffold has been used in the construction of such complex architectures. The synthesis of MIMs often relies on template-directed methods, where non-covalent interactions guide the assembly of the components before the final mechanical bond is formed. The metal-coordinating ability of the 8-hydroxyquinoline moiety makes it a potential template for the synthesis of rotaxanes and catenanes. researchgate.net

Future research could explore the use of 5-fluoroquinolin-8-ol derivatives as components of MIMs. For example, a linear molecule containing one or more 5-fluoroquinolin-8-ol units could be threaded through a macrocycle, with the quinoline moieties acting as recognition sites to template the formation of the nih.govrotaxane. The unique photophysical properties of the 5-fluoroquinolin-8-ol unit could then be exploited to create molecular switches or machines, where the position of the macrocycle on the thread could be controlled by external stimuli such as light or the addition of metal ions.

Applications in Advanced Materials Science and Engineering

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The specific properties of the resulting MOF, such as pore size, stability, and functionality, are directly influenced by the choice of the metal and the organic linker. 8-Hydroxyquinoline (B1678124) and its derivatives are particularly interesting as ligands due to their versatile coordination chemistry and photophysical properties.

The design of MOFs using 5-fluoroquinolin-8-ol as a ligand involves leveraging its chelating ability to coordinate with metal centers, forming extended, porous networks. The fluorine substituent can influence the electronic properties and intermolecular interactions within the framework. The synthesis of these MOFs typically occurs under solvothermal or hydrothermal conditions, where the metal salt and the 5-fluoroquinolin-8-ol ligand are dissolved in a solvent and heated in a sealed vessel. rsc.org This process allows for the slow crystallization of the MOF structure.

The introduction of fluorine into the quinoline (B57606) backbone can significantly alter the properties of the resulting MOF. researchgate.net Fluorination can enhance the thermal and chemical stability of the framework and can also influence the adsorption properties for certain gases and molecules. rsc.orgresearchgate.net For instance, the presence of fluorine can create more favorable interactions with fluorinated guest molecules. The synthesis of MOFs using fluorinated ligands like 5-fluoroquinolin-8-ol allows for the creation of materials with tailored functionalities. rsc.orgresearchgate.net

For example, a series of fluorinated MOFs (F-MOFs) have been synthesized using a flexible dicarboxylate building block and various heterocyclic co-ligands. rsc.org The resulting F-MOFs exhibit diverse structural features, including 1D chains and 2D frameworks, demonstrating the versatility of fluorinated ligands in constructing complex architectures. rsc.org The specific structure and properties of the MOF can be tuned by varying the metal ion, the co-ligand, and the reaction conditions.

Proton-Coupled Electron Transfer (PCET) is a fundamental process in chemistry and biology where an electron and a proton are transferred in a concerted or stepwise manner. rsc.orgsnf.chnih.gov The integration of PCET principles into the design of MOFs can lead to materials with advanced functionalities, such as enhanced catalytic activity and photochromic properties. rsc.org The quinoline moiety, with its nitrogen and hydroxyl groups, is well-suited for participating in PCET reactions.

In the context of 5-fluoroquinolin-8-ol based MOFs, the phenolic proton and the nitrogen atom can act as proton donor/acceptor sites, while the aromatic system can facilitate electron transfer. The fluorine substituent can modulate the acidity of the hydroxyl proton and the electron density of the quinoline ring, thereby influencing the PCET thermodynamics and kinetics.

Development of Chemical Sensors and Probes

The ability of 5-fluoroquinolin-8-ol to form fluorescent complexes with metal ions makes it an excellent candidate for the development of chemical sensors. These sensors can be used to detect and quantify the presence of specific analytes in various environments.

Quinoline-based compounds often exhibit weak fluorescence on their own but can form highly fluorescent complexes with certain metal ions. nanobioletters.com This "turn-on" fluorescence response is the basis for their use as metal-ion sensors. The 8-hydroxyquinoline scaffold is a well-known chelating agent that can bind to a variety of metal ions. nih.govresearchgate.net The fluorine atom in 5-fluoroquinolin-8-ol can enhance the photostability and selectivity of the sensor.

These sensors work by a process called chelation-enhanced fluorescence (CHEF). Upon binding to a metal ion, the internal rotation of the ligand is restricted, and the non-radiative decay pathways are suppressed, leading to a significant increase in fluorescence intensity. rsc.org The selectivity of the sensor for a particular metal ion can be tuned by modifying the structure of the quinoline ligand.

For example, quinoline-based fluorescent probes have been developed for the selective detection of various metal ions, including Zn2+, Cu2+, and Cr3+. nanobioletters.comnih.govmdpi.comnih.gov These sensors have shown high sensitivity and selectivity, with detection limits in the micromolar to nanomolar range. nanobioletters.comrsc.org

Table of Quinoline-Based Fluorescent Probes for Metal Ion Detection

| Probe Type | Target Ion | Detection Limit | Reference |

| Quinoline-based | Zn2+ | 220.6 nM | nanobioletters.com |

| Quinoline-based | Zn2+ | 8.82 x 10-7 mol L-1 | nanobioletters.com |

| Quinoline-based | Zn2+ | 1.2 x 10-6 M | nanobioletters.com |

| Quinoline-based | Cu2+ | 1.03 µM | rsc.org |

| Quinoline-based | Cu2+ and S2- | Not specified | nih.gov |

This table is for illustrative purposes and includes data for various quinoline-based probes, not exclusively 5-fluoroquinolin-8-ol.

Beyond simple metal-ion detection, 5-fluoroquinolin-8-ol can be incorporated into more complex supramolecular assemblies to create sensors for a wider range of analytes. Supramolecular chemistry involves the design and synthesis of systems held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. acs.org

By incorporating 5-fluoroquinolin-8-ol into a supramolecular structure, it is possible to create a sensor that responds to a specific analyte through a change in its fluorescence or other photophysical properties. For example, the binding of an analyte could disrupt the supramolecular assembly, leading to a change in the fluorescence of the quinoline moiety.

The versatility of 8-hydroxyquinoline derivatives in forming supramolecular structures has been demonstrated in the literature. mdpi.comnih.gov These compounds can self-assemble into complex architectures, such as helices and 3D frameworks, driven by a network of weak interactions. acs.org By rationally designing the supramolecular system, it is possible to create sensors with high selectivity and sensitivity for a variety of target molecules.

Optoelectronic and Photofunctional Materials

The unique photophysical properties of 8-hydroxyquinoline derivatives, including their strong fluorescence and ability to form stable metal complexes, make them promising materials for optoelectronic and photofunctional applications. researchgate.net These applications include organic light-emitting diodes (OLEDs), solar cells, and other light-harvesting and light-emitting devices.

The fluorine atom in 5-fluoroquinolin-8-ol can play a crucial role in tuning the electronic and optical properties of these materials. Fluorination can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can improve the charge injection and transport properties of the material. Additionally, the strong electron-withdrawing nature of fluorine can enhance the fluorescence quantum yield and shift the emission wavelength.

Complexes of 8-hydroxyquinoline derivatives with metals like aluminum (Alq3) are well-known for their use as electron transport and emissive layers in OLEDs. researchgate.net The use of 5-fluoroquinolin-8-ol in similar complexes could lead to devices with improved efficiency, stability, and color purity. Furthermore, the ability of these compounds to self-assemble into ordered structures could be exploited to create materials with anisotropic optical and electronic properties, which could be beneficial for applications such as polarized light emission and detection.

Application in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) represent a promising third-generation photovoltaic technology, offering advantages such as low-cost fabrication and good performance in various light conditions. The efficiency and stability of DSSCs are critically dependent on their components, particularly the sensitizing dye and any co-adsorbents used on the semiconductor surface.

Research into 8-hydroxyquinoline derivatives has shown their considerable potential in DSSCs. These compounds can function both as sensitizers, which absorb light and inject electrons into the semiconductor, and as co-adsorbents, which prevent dye aggregation and reduce charge recombination. For instance, studies on polymeric metal complexes containing 8-hydroxyquinoline as a side chain have demonstrated their utility as photosensitizers. researchgate.net

While specific data for 5-Fluoroquinolin-8-ol hydrobromide in DSSCs is not extensively documented in publicly available research, the performance of related 8-hydroxyquinoline derivatives provides a strong indication of its potential. The table below summarizes the performance of DSSCs incorporating such derivatives.

| Derivative | Role | Key Finding | Reference |

| 5-Alkyl-8-hydroxyquinolines | Co-adsorbent | Increased alkyl chain length at the 5-position improves cell efficiency. | researchgate.net |

| 8-Hydroxyquinoline-containing polymeric metal complexes | Photosensitizer | Demonstrated feasibility as primary light absorbers in DSSCs. | researchgate.net |

| Benzo[h]quinolin-10-ol derivatives | Co-sensitizer | Enhanced photovoltaic performance when used with N719 dye. | nih.gov |

| Tris-(5-amino-8-hydroxyquinoline)aluminum complexes | Anode buffer layer | Successfully used as charge transporting buffer layers in inverted organic solar cells. | rsc.org |

This table presents data for derivatives of 8-hydroxyquinoline to illustrate the potential of the core structure in DSSC applications.

Engineering Materials with Tunable Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for a range of applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. bohrium.com Organic molecules, particularly those with extended π-conjugated systems and electron donor-acceptor groups, often exhibit significant NLO responses. tcichemicals.com

Quinoline and its derivatives are recognized as promising candidates for NLO materials due to their inherent electronic asymmetry and the ability to tune their properties through chemical modification. researchgate.netrsc.org The quinoline ring can act as an electron-accepting moiety, which is a key feature in the design of NLO chromophores. rsc.org Theoretical and experimental studies on various quinoline derivatives have confirmed their potential for NLO applications. For example, quantum chemical calculations on pyridazino-quinoline derivatives have shown that these compounds are attractive for future NLO applications. ajbls.com Similarly, a study on a quinoline derivative, 4-(quinolin-2-ylmethylene)aminophenol, demonstrated a good NLO response. nottingham.ac.uk

The investigation of quinoline-based Schiff bases has also revealed that these compounds can be excellent NLO candidates, with low HOMO-LUMO energy gaps indicating high polarizability. researchgate.netmdpi.com The incorporation of a fluorine atom, as in 5-Fluoroquinolin-8-ol, can further enhance the NLO properties by modifying the electronic distribution and intermolecular interactions within the material.

| Quinoline Derivative Type | NLO Property Investigated | Key Finding | Reference |

| Pyridazino-quinolines | First hyperpolarizability | Compounds are attractive molecules for future application in non-linear optics based on theoretical calculations. | ajbls.com |

| 4-(quinolin-2-ylmethylene)aminophenol | Second-order NLO response | The derivative exhibits a good non-linear optical response. | nottingham.ac.uk |

| Quinoline-based Schiff bases | First hyperpolarizability | Synthesized compounds have good non-linear properties and are potential NLO candidates. | researchgate.net |

| Quinoline-carbazole derivatives | NLO response properties | Theoretical framework reveals significant NLO response properties for advanced applications. | rsc.org |

| N-(quinolin-3-ylmethylene)anilines | High non-linearity | These derivatives exhibit unique optical properties due to extensive electron delocalization and high non-linearity. | mdpi.com |

This table showcases the NLO potential of the quinoline scaffold through various studied derivatives.

Mechanistic Insights into Biological Interactions Excluding Clinical Data

Elucidation of Enzyme Inhibition Mechanisms

Molecular Basis of Ligand-Enzyme Interactions, e.g., Magnesium Chelation and Hydrogen Bonding Networks

The primary mechanism by which 8-hydroxyquinoline (B1678124) and its derivatives, including 5-fluoroquinolin-8-ol, are thought to inhibit certain enzymes is through the chelation of essential metal ions in the enzyme's active site. lifechemicals.com Many enzymes require divalent cations like magnesium (Mg²⁺) or manganese (Mn²⁺) as cofactors for their catalytic activity. For instance, RNA polymerase activity can be inhibited by 8-hydroxyquinoline through the chelation of these very cations. nih.gov This sequestration of the metal ion disrupts the enzyme's function. The nitrogen atom of the quinoline (B57606) ring and the oxygen of the hydroxyl group of 5-fluoroquinolin-8-ol can form a bidentate chelate with a metal ion, effectively removing it from its enzymatic binding site. nih.gov

Beyond metal chelation, hydrogen bonding networks play a critical role in the interaction between ligands and enzymes. researchgate.net The hydroxyl group and the nitrogen atom of the quinoline ring of 5-fluoroquinolin-8-ol can act as both hydrogen bond donors and acceptors. These interactions with amino acid residues in the enzyme's active site can stabilize the ligand-enzyme complex, contributing to the inhibitory effect. For example, studies on other enzyme systems have highlighted the importance of extended hydrogen bonding networks in facilitating catalytic processes, and by analogy, compounds like 5-fluoroquinolin-8-ol could disrupt these networks. nih.gov

Structure-Activity Relationship (SAR) Studies of Substituted Quinoline Scaffolds

The biological activity of quinoline derivatives can be significantly altered by the nature and position of substituents on the quinoline ring. nih.govucl.ac.uk Structure-activity relationship (SAR) studies help to understand how these modifications influence the compound's interaction with biological targets.

Influence of Fluorine and Other Substituents on Molecular Interactions within Biological Systems

The introduction of a fluorine atom at the C-5 position of the quinolin-8-ol scaffold has a profound impact on its physicochemical properties and, consequently, its biological activity. Fluorine is a small, highly electronegative atom that can alter the electronic distribution of the molecule, its lipophilicity, and its metabolic stability. nih.gov

In the context of 5-fluoroquinolin-8-ol, the electron-withdrawing nature of the fluorine atom can influence the acidity of the hydroxyl group and the basicity of the quinoline nitrogen, which in turn affects its metal-chelating ability and hydrogen bonding potential. nih.gov SAR studies on 5-substituted 8-hydroxyquinolines have shown that electron-withdrawing substituents can enhance biological activity. nih.gov For example, the 5-chloro derivative of 8-hydroxyquinoline has demonstrated comparable activity to the parent compound in certain assays, suggesting that the electronic effect of the halogen at this position is a key determinant of activity. nih.gov

The substitution pattern on the quinoline ring is crucial. For instance, moving a substituent from the C-7 to the C-5 position can dramatically reduce or abolish biological activity, highlighting the specific spatial requirements for interaction with biological targets. nih.gov The presence of a halogen at the 5-position, as in 5-fluoroquinolin-8-ol, appears to be a favorable modification for certain biological activities. nih.gov

Investigation of Molecular Mechanisms of Cellular Modulation

Beyond direct enzyme inhibition, 5-fluoroquinolin-8-ol hydrobromide may exert its effects by modulating various cellular processes, including the function of ion channels and key signaling pathways.

Insights into Interactions with Ion Channels and Other Biological Targets

Ion channels are critical for a multitude of physiological processes, and their modulation can have significant therapeutic implications. nih.gov Research on a closely related compound, cloxyquin (5-chloroquinolin-8-ol), has revealed its function as an activator of the two-pore domain potassium channel TRESK (TWIK-related spinal cord K+ channel). TRESK channels play a role in setting the resting membrane potential of neurons and are implicated in pain perception and migraine. Cloxyquin was found to selectively activate TRESK channels, increasing the outward potassium current. nih.gov

Given the structural similarity between 5-fluoroquinolin-8-ol and cloxyquin, it is plausible that the fluoro-derivative may also interact with TRESK or other ion channels. The nature of the halogen at the C-5 position can influence the potency and selectivity of this interaction. Further investigation is required to determine the specific effects of 5-fluoroquinolin-8-ol on TRESK and other ion channels and to elucidate the molecular basis of this interaction.

Understanding Cellular Pathway Modulation (e.g., Stress Response, Autophagy) at a Molecular Level

Cellular stress responses and autophagy are fundamental processes that maintain cellular homeostasis and are often dysregulated in disease states. While direct evidence for the modulation of these pathways by this compound is limited, the broader class of quinoline derivatives has been shown to influence such cellular mechanisms.

For instance, some quinoline-based compounds have been observed to induce or inhibit autophagy, a cellular recycling process, in different contexts. The ability of 8-hydroxyquinolines to chelate intracellular metal ions can also lead to cellular stress responses. The modulation of these pathways can have profound effects on cell survival and function. However, specific studies detailing how this compound impacts the molecular components of stress response pathways (such as the heat shock response) or the autophagy machinery are needed to fully understand its cellular effects.

Future Research Directions and Emerging Opportunities

Integration of Artificial Intelligence and Machine Learning for Rational Design and Discovery

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is revolutionizing the process of drug discovery and materials design. nih.govresearchgate.netnih.gov These computational tools offer the potential to significantly accelerate the identification of novel quinoline (B57606) derivatives with desired properties, moving beyond traditional, often serendipitous, discovery methods.

AI and ML algorithms can analyze vast datasets of chemical structures and their associated biological activities or material properties. nih.gov This enables the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, that can screen virtual libraries of compounds and prioritize candidates for synthesis and testing. nih.govresearchgate.net For instance, machine learning techniques are being developed to predict the site selectivity of C-H functionalization in quinolines, a crucial aspect for designing new derivatives. doaj.org By inputting SMILES strings and utilizing quantum chemical descriptors, an artificial neural network (ANN) model has demonstrated the ability to predict reactive sites for electrophilic substitution with high accuracy. doaj.org This predictive power allows chemists to rapidly identify which positions on the quinoline ring are most likely to react, streamlining the synthetic process. doaj.org

Generative models, a sophisticated facet of AI, can even design entirely new molecules de novo with optimized characteristics. nih.gov These models can be trained on the structural features of known bioactive quinolinols to generate novel 5-Fluoroquinolin-8-ol hydrobromide derivatives with potentially enhanced efficacy or novel functionalities. This data-driven approach minimizes the trial-and-error nature of traditional synthesis, saving time, resources, and ultimately accelerating the discovery pipeline. nih.gov

Table 1: Impact of AI/ML in Quinoline Derivative Discovery

| AI/ML Application | Description | Potential Advantage for this compound |

| Predictive Modeling (QSAR) | Develops models to predict biological activity or material properties based on chemical structure. nih.gov | Rapidly screen virtual libraries for derivatives with enhanced antimicrobial, anticancer, or other desired activities. |

| Site Selectivity Prediction | Uses machine learning to predict the most reactive sites on the quinoline ring for chemical modification. doaj.org | Facilitates the targeted synthesis of specific isomers, reducing synthetic steps and byproducts. |

| De Novo Design | Employs generative algorithms to create novel molecular structures with optimized properties. nih.gov | Discover entirely new derivatives with unforeseen functionalities and improved performance characteristics. |

| Target Fishing | Predicts new biological targets for existing or novel compounds based on ligand-protein interaction data. researchgate.net | Identify new therapeutic applications for this compound and its derivatives. |

Exploration of Sustainable Synthetic Methodologies and Green Chemistry Principles

The chemical industry is undergoing a paradigm shift towards more environmentally benign practices. The principles of green chemistry are increasingly being integrated into the synthesis of fluoroquinolones and their derivatives to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. primescholars.comresearchgate.netijbpas.com

Traditional synthetic routes often involve harsh reaction conditions, toxic solvents, and expensive reagents, leading to significant environmental impact. primescholars.com In contrast, green chemistry approaches focus on developing cleaner and more efficient processes. researchgate.net This includes the use of:

Eco-friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water. primescholars.com

Novel Catalysts: Employing recyclable and non-toxic catalysts to improve reaction rates and yields. primescholars.comijbpas.com

Alternative Energy Sources: Utilizing methods like microwave irradiation and ultrasonication to accelerate reactions and reduce energy consumption. ijbpas.com

A key principle of green chemistry is the reduction of unnecessary derivatization, such as the use of protecting groups. wordpress.comyoutube.comgctlc.org Protecting groups are often employed to block reactive sites on a molecule to achieve selectivity, but their installation and subsequent removal add extra steps to a synthesis and generate waste. youtube.com Future research will focus on developing highly selective reactions that eliminate the need for these protecting groups, thereby streamlining the synthesis of this compound derivatives. youtube.com The discovery of new, more selective catalysts, potentially including enzymes, will be instrumental in achieving this goal. youtube.com

The overarching aim is to develop synthetic pathways that are not only efficient in terms of yield but also sustainable and economically viable in the long term. primescholars.com

Development of Novel Supramolecular Architectures with Enhanced Functionality

The ability of 8-hydroxyquinoline (B1678124) and its derivatives to chelate metal ions is a cornerstone of their chemical versatility. scispace.comsemanticscholar.org This property allows for the construction of intricate supramolecular architectures with tailored functionalities. By coordinating with various metal ions, this compound can form metal complexes with unique photophysical, electronic, and catalytic properties.

These novel architectures hold promise for a variety of applications, including:

Sensors: The fluorescence of 8-hydroxyquinoline derivatives is often enhanced upon metal chelation, making them excellent candidates for fluorescent chemosensors for detecting specific metal ions. scispace.comsemanticscholar.org

Catalysis: Metal complexes of quinolinols can act as catalysts for a range of organic transformations.

Organic Light-Emitting Diodes (OLEDs): 8-Hydroxyquinoline derivatives are known for their use as electron carriers in OLEDs, and new supramolecular structures could lead to materials with improved performance. scispace.comsemanticscholar.org

Design of Multifunctional Materials Incorporating this compound Derivatives

The inherent biological and chemical properties of the 5-fluoroquinolin-8-ol scaffold make it an attractive building block for the creation of multifunctional materials. By strategically combining this core structure with other chemical moieties, researchers can design materials that possess a combination of desirable attributes.